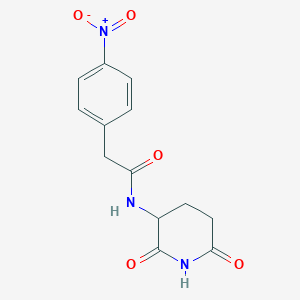![molecular formula C13H17NO5S B7582378 [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol is a chemical compound that has shown promising results in scientific research. It is a novel chemical entity that has potential applications in various fields of study, including medicinal chemistry, drug discovery, and pharmacology.
Wirkmechanismus
The mechanism of action of [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways involved in various disease processes. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Biochemical and Physiological Effects
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol has several advantages for lab experiments. It is a novel chemical entity that has not been extensively studied, making it a promising compound for further research. It can be synthesized on a large scale, making it suitable for industrial applications. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its anti-viral properties and its potential as a treatment for viral infections. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for industrial applications.
Conclusion
In conclusion, [1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol is a novel chemical entity that has potential applications in various fields of scientific research. Its synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential as a therapeutic agent for neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for industrial applications.
Synthesemethoden
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol can be synthesized using a multi-step process. The first step involves the synthesis of the benzodioxepin ring system, followed by the introduction of the azetidinone moiety. The final step involves the reduction of the sulfonyl group to form the desired compound. This synthesis method has been optimized and can be performed on a large scale, making it suitable for industrial applications.
Wissenschaftliche Forschungsanwendungen
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol has been shown to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-9-10-7-14(8-10)20(16,17)11-2-3-12-13(6-11)19-5-1-4-18-12/h2-3,6,10,15H,1,4-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHENLDRVPCXVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CC(C3)CO)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)
![4-Chloro-2-[3-(hydroxymethyl)azetidin-1-yl]benzonitrile](/img/structure/B7582352.png)
![[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methanol](/img/structure/B7582353.png)
![[1-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methanol](/img/structure/B7582360.png)
![2-(3-fluorophenoxy)-N-[(3-hydroxycyclobutyl)methyl]-N-methylpropanamide](/img/structure/B7582361.png)


![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)